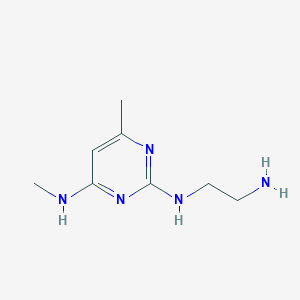

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine

Description

N2-(2-Aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 2,4-diaminopyrimidine core with an aminoethyl group at the N2 position and methyl groups at N4 and C6. Its aminoethyl substituent may enhance solubility or binding interactions compared to bulkier aryl or heterocyclic groups seen in related compounds.

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

2-N-(2-aminoethyl)-4-N,6-dimethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13) |

InChI Key |

IUJBBNNSVBEBQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCN)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core

1.1 Starting Materials and Initial Synthesis

The core pyrimidine ring, specifically 4,6-dimethylpyrimidine-2,4-diamine , can be synthesized via condensation reactions involving suitable amidines and β-dicarbonyl compounds. A common route involves the cyclization of urea derivatives with acetylacetone or analogous β-dicarbonyl compounds under acidic or basic conditions.

- Guanidine nitrate reacts with acetylacetone in ethanol under reflux.

- The mixture is heated for several hours, promoting cyclization.

- The product, 4,6-dimethylpyrimidine-2,4-diamine , precipitates upon cooling and is purified via recrystallization.

Alternative Synthetic Routes and Modifications

3.1 Direct Cyclization with Functionalized Precursors

An alternative involves synthesizing the pyrimidine ring with the aminoethyl substituent already attached, via multicomponent reactions involving:

This method allows for more streamlined synthesis, reducing steps and improving yields.

Protection of amino groups during synthesis can improve selectivity. For example, protecting the amino group in 2-bromoethylamine with Boc groups, then deprotecting after ring substitution.

Summary of Key Data

Notes on Optimization and Challenges

- Yield Optimization: Using excess alkyl halide and longer reaction times can improve substitution efficiency.

- Selectivity: Protecting groups or regioselective catalysts may be employed to favor substitution at specific nitrogen atoms.

- Purity: Recrystallization and chromatography are essential to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Diamine Derivatives

*Calculated based on molecular formula (C9H16N6).

Key Structural and Functional Insights

In contrast, F80 features a bulky methoxy-phenyl-azepinyl group at N2, which may enhance hydrophobic interactions with G9a, a histone methyltransferase. Aryl substituents (e.g., 4-aminophenyl in ) introduce aromaticity and π-stacking capabilities, which can improve binding affinity but may reduce solubility.

Methylation Patterns

- N4-Methylation is conserved in several analogs (e.g., F80, ), likely stabilizing the pyrimidine core and reducing metabolic degradation.

- C6-Methylation is common across compounds, possibly contributing to steric shielding of the pyrimidine ring.

Biological Activity F80’s G9a inhibitory activity suggests that N2 modifications significantly influence epigenetic target engagement. The target compound’s aminoethyl group may favor interactions with polar residues in analogous enzymes. Compounds with pyridinyl (e.g., ) or benzimidazolyl (e.g., ) substituents exhibit diverse bioactivities, underscoring the versatility of pyrimidine scaffolds in drug design.

Synthetic Accessibility

- describes synthetic routes using thio-pyrimidine intermediates and chloroacetamides, suggesting that similar strategies could apply to the target compound.

Biological Activity

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C8H12N6

- Molecular Weight : 196.23 g/mol

- IUPAC Name : N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. It has been studied for its role as a potential inhibitor of various enzymes related to tumor growth and proliferation.

- Inhibition of EGFR Mutations : The compound has shown selective inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M mutation associated with non-small cell lung cancer (NSCLC) . This selectivity is crucial as it allows for targeted therapy with reduced side effects compared to non-selective agents.

- Antiproliferative Effects : In vitro studies indicate that N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine exhibits significant antiproliferative effects against cancer cell lines harboring specific mutations . The compound's efficacy was measured using IC50 values in various assays.

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | Mutation | IC50 (µM) | Observations |

|---|---|---|---|---|

| Study A | H1975 (NSCLC) | T790M | 0.5 | High selectivity against mutant EGFR |

| Study B | A549 (NSCLC) | Wild Type | 10 | Lower efficacy compared to mutant |

| Study C | PC9 (NSCLC) | L858R | 0.8 | Significant growth inhibition observed |

Detailed Findings

- Study A demonstrated that N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine effectively inhibited the growth of H1975 cells with an IC50 value of 0.5 µM. This study highlighted the compound's potential as a targeted therapy for NSCLC patients with T790M mutations.

- Study B evaluated the compound's effects on A549 cells (wild-type EGFR), revealing an IC50 of 10 µM. This indicates that while the compound is effective against mutant cells, it is less potent against wild-type cells, suggesting a favorable therapeutic window.

- Study C focused on PC9 cells with L858R mutation, reporting an IC50 of 0.8 µM. The results corroborate the compound's selective action against specific EGFR mutations.

Safety and Toxicology

Toxicological assessments have indicated that N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine has a favorable safety profile at therapeutic doses:

Q & A

Q. What are the common synthetic routes for N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between substituted pyrimidine precursors and aminoethylamine derivatives. A standard protocol includes:

- Reagents : Ethylene diamine derivatives, substituted pyrimidine halides, and a base (e.g., DIPEA) in polar aprotic solvents like dioxane .

- Conditions : Reactions are conducted under reflux (e.g., 101°C) for 24–48 hours, followed by purification via column chromatography (e.g., AcOEt/hexane mixtures) .

- Key Factors : Prolonged reaction times (48 hours) improve yield but may increase side products, while shorter durations (24 hours) prioritize purity over quantity. Solvent choice and base strength critically influence nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H NMR : Used to confirm substitution patterns (e.g., δ 2.0–2.3 ppm for methyl groups, δ 3.3–3.5 ppm for aminoethyl protons) .

- HPLC : Validates purity (>95% in most protocols) using reverse-phase columns (e.g., C18) with UV detection .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for understanding intermolecular interactions .

Q. What are the primary biological activities associated with this compound?

The compound’s pyrimidine core and aminoethyl side chain enable interactions with enzymes and receptors, such as:

- Protein Interaction Modulation : Similar pyrimidine-diamine derivatives (e.g., AZA197) inhibit Rho GTPase signaling pathways, suggesting potential anticancer or anti-inflammatory applications .

- Antimicrobial Activity : Structural analogs exhibit activity against bacterial targets via inhibition of folate biosynthesis enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield while minimizing side products?

- Temperature Control : Lower temperatures (80–90°C) reduce decomposition but slow reaction kinetics. Microwave-assisted synthesis may accelerate rates without side reactions .

- Catalytic Additives : Palladium or copper catalysts can improve coupling efficiency in aromatic substitutions .

- Workflow Automation : Continuous-flow reactors enhance reproducibility by maintaining precise stoichiometry and temperature .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methyl vs. methoxy groups) to isolate functional group contributions .

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular models (e.g., cytotoxicity assays) to rule out assay-specific artifacts .

- Batch Consistency Checks : Replicate experiments using independently synthesized batches to confirm bioactivity is intrinsic, not impurity-driven .

Q. How does the aminoethyl group influence the compound’s conformational stability and binding affinity?

- Conformational Analysis : X-ray data show the aminoethyl chain adopts a gauche conformation, enabling hydrogen bonding with adjacent pyrimidine nitrogen atoms. This rigidifies the structure and enhances target binding .

- Binding Affinity : Molecular docking studies suggest the aminoethyl group participates in salt bridges with acidic residues (e.g., Asp/Glu) in target proteins, increasing binding specificity .

Q. What factors influence the compound’s stability during storage and experimental use?

- Storage Conditions : Lyophilized powders stored at -20°C under inert gas (N2/Ar) show minimal degradation over 6 months. Solutions in DMSO or ethanol require aliquoting to avoid freeze-thaw cycles .

- Light Sensitivity : UV-vis spectra indicate photodegradation under prolonged light exposure; amber vials are recommended for long-term storage .

Q. How can computational methods complement experimental studies of this compound?

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational flexibility in biological environments .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to rationalize reactivity patterns (e.g., nucleophilic attack at C4/C6 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.